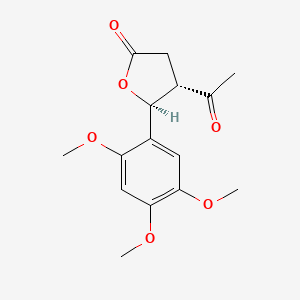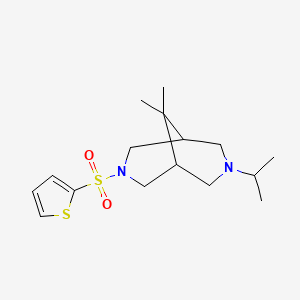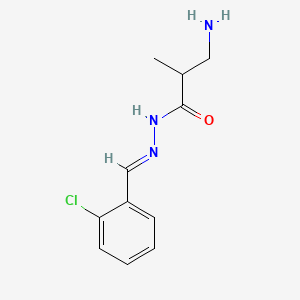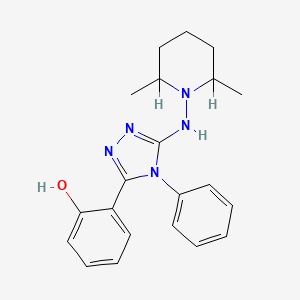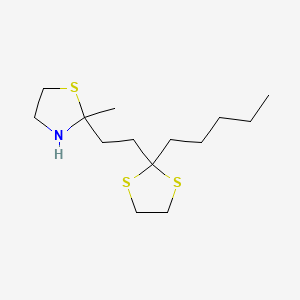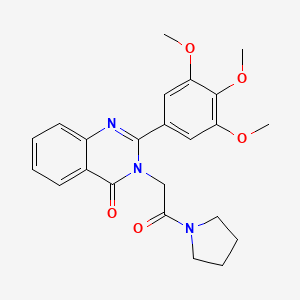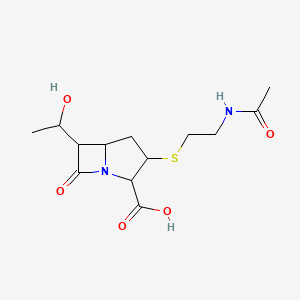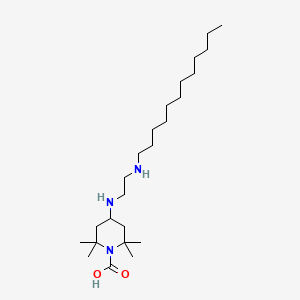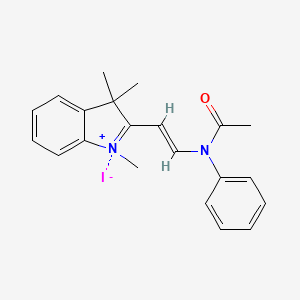
3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide is a synthetic organic compound known for its unique structure and properties It belongs to the class of indolium salts and is characterized by the presence of an indole ring system substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the acetylphenylamino and ethenyl groups. This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the indole nitrogen with methyl iodide to form the indolium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indole ring or the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Ethyl-substituted indolium salts.
Substitution Products: Various substituted indolium derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, and nucleic acids, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, induce oxidative stress, and affect cellular metabolism, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
- (-)-Carvone from spearmint
- Acebutolol related compound B
Uniqueness
3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide is unique due to its specific indolium structure and the presence of acetylphenylamino and ethenyl groups
Propiedades
Número CAS |
40497-16-3 |
|---|---|
Fórmula molecular |
C21H23IN2O |
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;iodide |
InChI |
InChI=1S/C21H23N2O.HI/c1-16(24)23(17-10-6-5-7-11-17)15-14-20-21(2,3)18-12-8-9-13-19(18)22(20)4;/h5-15H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DFSAOQCBUXBCCX-UHFFFAOYSA-M |
SMILES isomérico |
CC(=O)N(/C=C/C1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[I-] |
SMILES canónico |
CC(=O)N(C=CC1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


